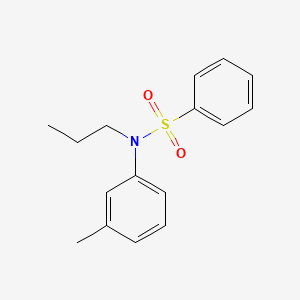![molecular formula C15H13Cl2FN2O B4761578 N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-fluorophenyl)urea](/img/structure/B4761578.png)
N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-fluorophenyl)urea
Overview
Description
N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-fluorophenyl)urea, also known as diuron, is a herbicide that is widely used in agriculture and forestry. Diuron belongs to the family of substituted urea herbicides, which are known for their selective action against broadleaf and grassy weeds. In
Mechanism of Action
Diuron inhibits photosynthesis in plants by blocking the electron transport chain in photosystem II. This results in the accumulation of reactive oxygen species, which damages the chloroplasts and ultimately leads to cell death.
Biochemical and Physiological Effects:
Diuron has been shown to have toxic effects on non-target organisms, including algae, aquatic plants, and animals. In aquatic environments, N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-fluorophenyl)urea can accumulate in sediments and persist for long periods of time. It has been shown to have negative effects on the growth and reproduction of aquatic organisms, including fish, amphibians, and invertebrates.
Advantages and Limitations for Lab Experiments
Diuron is a widely used herbicide and has been extensively studied in laboratory experiments. Its selective action against broadleaf and grassy weeds makes it a useful tool for weed control in agriculture and forestry. However, its toxic effects on non-target organisms must be taken into consideration when using N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-fluorophenyl)urea in these environments.
Future Directions
There are several areas of future research for N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-fluorophenyl)urea. One area of interest is the development of new herbicides with improved selectivity and reduced toxicity. Another area of research is the development of new methods for the removal of N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-fluorophenyl)urea from the environment, such as bioremediation or phytoremediation. Additionally, more research is needed to understand the long-term effects of N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-fluorophenyl)urea on non-target organisms and the environment.
Scientific Research Applications
Diuron has been extensively studied for its herbicidal properties and its effects on the environment. It has been used to control weeds in crops such as cotton, soybeans, and sugarcane. Diuron has also been used in forestry for weed control and in aquatic environments to control algae and other aquatic weeds.
properties
IUPAC Name |
1-[1-(2,4-dichlorophenyl)ethyl]-3-(2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2FN2O/c1-9(11-7-6-10(16)8-12(11)17)19-15(21)20-14-5-3-2-4-13(14)18/h2-9H,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRDSDRKBMBXOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2,4-Dichlorophenyl)ethyl]-3-(2-fluorophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide](/img/structure/B4761497.png)
![3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B4761498.png)

![methyl 4-(4-tert-butylphenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4761507.png)
![1-(1,3-benzodioxol-5-yl)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4761509.png)
![4-(3,4-dichlorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4761513.png)
![ethyl 2-[(1-azepanylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4761520.png)


![3-{3-[4-(4-methoxybenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole](/img/structure/B4761549.png)
![(2-{[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4761552.png)
![methyl 2-[(9H-xanthen-9-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4761567.png)
![methyl 5-benzyl-2-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4761575.png)